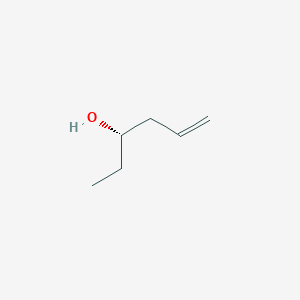

5-Hexen-3-ol, (S)-

Description

Significance of Chiral Alkenols in Contemporary Organic Synthesis

Chiral alkenols, a class of organic compounds characterized by a hydroxyl group attached to a stereocenter and a carbon-carbon double bond, are of paramount importance in contemporary organic synthesis. Their significance stems from their prevalence as key structural motifs in a vast array of biologically active natural products and pharmaceuticals. The precise three-dimensional arrangement of atoms in these molecules is often crucial for their biological function, making the ability to synthesize them in an enantiomerically pure form a critical endeavor.

These versatile molecules serve as valuable chiral building blocks, providing a foundation upon which more complex structures can be assembled with a high degree of stereochemical control. nih.gov The presence of both a hydroxyl group and an alkene functionality allows for a wide range of chemical transformations, enabling chemists to introduce new functional groups and build molecular complexity in a controlled manner. The ability to perform reactions such as epoxidation, dihydroxylation, and various coupling reactions on the alkene, while also utilizing the hydroxyl group for ether or ester formation, makes chiral alkenols powerful intermediates in the synthesis of intricate target molecules. researchgate.net

Historical Context of Stereoselective Syntheses of Unsaturated Alcohols

The development of methods for the stereoselective synthesis of unsaturated alcohols represents a significant chapter in the history of organic chemistry. Early approaches often relied on the use of chiral starting materials from the "chiral pool," naturally occurring enantiopure compounds that could be chemically transformed into the desired products. However, the limitations of this approach, namely the restricted diversity of available chiral starting materials, spurred the development of more general and flexible methods.

A major breakthrough came with the advent of catalytic asymmetric synthesis. The development of chiral catalysts capable of inducing enantioselectivity in reactions that create stereocenters revolutionized the field. Seminal achievements, such as the development of catalytic asymmetric hydrogenation of prochiral ketones and the Sharpless asymmetric epoxidation of allylic alcohols, provided chemists with powerful tools to access enantiomerically enriched alcohols. These pioneering discoveries demonstrated that a small amount of a chiral catalyst could be used to generate large quantities of a chiral product with high enantiomeric excess, a concept that remains a cornerstone of modern organic synthesis.

Current Research Frontiers and Interdisciplinary Relevance of (S)-5-Hexen-3-ol

(S)-5-Hexen-3-ol, as a specific chiral alkenol, stands at the forefront of several research areas. Its structure makes it an ideal candidate for use as a chiral precursor in the total synthesis of complex natural products, particularly those containing stereogenic centers and unsaturated fragments. For instance, similar chiral homoallylic alcohols are recognized as key structural motifs in bioactive polyketides, a class of natural products with a wide range of biological activities.

The interdisciplinary relevance of (S)-5-Hexen-3-ol extends to the field of chemical ecology, particularly in the synthesis of insect pheromones. Many insect pheromones are chiral molecules, and their biological activity is often highly dependent on their stereochemistry. The specific enantiomer of a compound can act as an attractant, while the other may be inactive or even inhibitory. The synthesis of stereochemically pure pheromones is therefore crucial for their effective use in pest management strategies. While direct use of (S)-5-Hexen-3-ol in this context is an area of ongoing research, the structural motifs present in this molecule are common in many known pheromones. researchgate.net

While specific, detailed, and published enantioselective synthesis routes for (S)-5-Hexen-3-ol are not readily found in broad searches, general and powerful strategies for the asymmetric synthesis of chiral alcohols are well-established. These include the asymmetric reduction of the corresponding ketone, 5-hexen-3-one, using chiral catalysts, or the asymmetric allylation of propionaldehyde. The application of these established methodologies to produce (S)-5-Hexen-3-ol in high enantiomeric purity is a key area for current and future research, unlocking its full potential as a valuable chiral building block.

Physicochemical Properties of 5-Hexen-3-ol

| Property | Value | Source |

| Molecular Formula | C6H12O | nist.gov |

| Molecular Weight | 100.16 g/mol | nist.gov |

| Boiling Point | 132.0-133.0 °C at 760 mmHg (est.) | guidechem.com |

| Flash Point | 113.0 °F (44.8 °C) (est.) | guidechem.com |

| logP (o/w) | 1.542 (est.) | guidechem.com |

| Water Solubility | 15840 mg/L at 25 °C (est.) | guidechem.com |

Spectroscopic Data for 5-Hexen-3-ol and Related Compounds

| Compound | Spectroscopic Data | Source |

| 1-Hexen-3-ol | 1H NMR, IR, MS | nist.gov |

| 5-Hexen-3-one | MS | nist.govmdpi.comgoogle.com |

| 3-Methyl-5-hexen-3-ol | IR, MS | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C6H12O |

|---|---|

Molecular Weight |

100.16 g/mol |

IUPAC Name |

(3S)-hex-5-en-3-ol |

InChI |

InChI=1S/C6H12O/c1-3-5-6(7)4-2/h3,6-7H,1,4-5H2,2H3/t6-/m0/s1 |

InChI Key |

UOGFCIYBLKSQHL-LURJTMIESA-N |

Isomeric SMILES |

CC[C@@H](CC=C)O |

Canonical SMILES |

CCC(CC=C)O |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for S 5 Hexen 3 Ol

Asymmetric Catalysis for Enantiopure (S)-5-Hexen-3-ol

Asymmetric catalysis stands as the most efficient and elegant strategy for accessing enantiomerically pure compounds like (S)-5-hexen-3-ol. By employing a small amount of a chiral catalyst, it is possible to generate large quantities of the desired product with high enantiomeric excess (ee). This section details the application of transition metal catalysis and organocatalysis in the formation of this specific chiral alkenol.

Chiral Ligand-Controlled Transition Metal Catalysis

Transition metal complexes, when paired with meticulously designed chiral ligands, create a chiral environment that can effectively discriminate between the two enantiotopic faces of a prochiral substrate or control the trajectory of an incoming nucleophile. Palladium and ruthenium are among the most versatile metals for these transformations.

Palladium catalysis is a powerful tool for the asymmetric synthesis of homoallylic alcohols such as (S)-5-hexen-3-ol. A prominent strategy involves the asymmetric allylation of an aldehyde, in this case, propanal, with an allylic precursor. One such method utilizes allylic alcohols directly, which are readily available. nih.gov This transformation can be catalyzed by a palladium(0) complex in the presence of a chiral phosphine (B1218219) ligand. nih.gov For instance, the combination of a palladium source like Pd(OAc)₂ with a chiral spiro monodentate phosphine ligand has been shown to be effective for the allylation of various aryl, heteroaryl, and alkyl aldehydes. nih.gov The reaction proceeds through the formation of a π-allylpalladium intermediate, which then reacts with the aldehyde to furnish the chiral homoallylic alcohol. nih.gov Although the direct synthesis of (S)-5-hexen-3-ol is not always explicitly detailed, the methodology is broadly applicable to aliphatic aldehydes like propanal.

Another sophisticated approach involves the dual catalysis of palladium and an enamine, where a chiral amine and a chiral phosphoric acid work in concert with the palladium complex. This system enables the direct asymmetric α-allylation of aldehydes with allylic alcohols, providing access to the desired chiral products with high stereoselectivity. acs.orgacs.orgnih.gov

Table 1: Representative Palladium-Catalyzed Asymmetric Allylation of Aldehydes Data is representative of methodologies applicable to the synthesis of (S)-5-hexen-3-ol from propanal.

| Catalyst System | Ligand/Co-catalyst | Substrate Scope | Typical Yield | Typical ee (%) |

| Pd(OAc)₂ | Chiral Spiro Phospholane | Aryl, Heteroaryl, Alkyl Aldehydes | 79-91% | 58-83% |

| Pd(PPh₃)₄ | (R,R)-Amine / Phosphoric Acid | Branched Aliphatic Aldehydes | High | up to 94% |

Ruthenium-catalyzed reactions provide a highly effective pathway to (S)-5-hexen-3-ol, primarily through the asymmetric hydrogenation of the corresponding prochiral ketone, 5-hexen-3-one. This method is prized for its high atom economy and the exceptional levels of enantioselectivity that can be achieved. The most common approach is asymmetric transfer hydrogenation (ATH), which typically uses a formic acid/triethylamine mixture or isopropanol (B130326) as the hydrogen source, or asymmetric hydrogenation (AH) using H₂ gas.

These reactions utilize a ruthenium catalyst coordinated to a chiral ligand. A wide array of ligands, including those based on cinchona alkaloids (NNP ligands) and others like QUINAPHOS, have been successfully employed. nih.govrsc.org The catalyst facilitates the stereoselective transfer of hydrogen to the carbonyl group, generating the chiral alcohol. nih.gov Research on the transfer hydrogenation of other unsaturated ketones, such as 5-hexen-2-one, has demonstrated that ruthenium complexes can selectively reduce the carbonyl group while leaving the carbon-carbon double bond intact, which is a critical requirement for the synthesis of 5-hexen-3-ol. acs.org The choice of ligand configuration dictates the stereochemical outcome, allowing for the selective synthesis of either the (R) or (S) enantiomer. nih.gov

Table 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones Data is representative of methodologies applicable to the synthesis of (S)-5-hexen-3-ol from 5-hexen-3-one.

| Catalyst/Precursor | Ligand Type | Reaction Type | Typical Substrates | Typical ee (%) |

| Ru Complex | Cinchona Alkaloid-based NNP | Asymmetric Hydrogenation | Aromatic & Heteroaromatic Ketones | 97-99.9% nih.gov |

| Ru Complex | QUINAPHOS / Diamine | Asymmetric Hydrogenation | Aromatic Ketones | High rsc.org |

| Ru-NNN Complex | NNN Tridentate Ligand | Transfer Hydrogenation | Unsaturated Ketones (e.g., 5-hexen-2-one) | Selective for C=O reduction acs.org |

Chiral Lewis acids are instrumental in catalyzing the enantioselective addition of nucleophiles to carbonyl compounds. For the synthesis of (S)-5-hexen-3-ol, the key reaction is the asymmetric allylation of propanal. In this context, an allylboronate ester, such as allylboronic acid pinacol (B44631) ester, serves as a stable and effective allylating agent.

The reaction is catalyzed by a chiral Brønsted acid, such as a chiral phosphoric acid (CPA), which acts as a Lewis acid activator through hydrogen bonding. nih.gov For example, a catalyst like (R)-TRIP-PA ((R)-3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) can effectively protonate the boronate oxygen, enhancing the reagent's reactivity and creating a well-defined chiral environment around the aldehyde. nih.gov This organization facilitates the highly enantioselective addition of the allyl group to one of the prochiral faces of propanal. nih.gov This methodology is known for its broad substrate scope, accommodating aryl, heteroaryl, and aliphatic aldehydes, and consistently delivering high yields and excellent enantioselectivities. nih.gov

Table 3: Chiral Phosphoric Acid-Catalyzed Asymmetric Allylboration of Aldehydes Data is representative of methodologies applicable to the synthesis of (S)-5-hexen-3-ol from propanal.

| Catalyst | Reagent | Substrate Scope | Typical Yield | Typical ee (%) |

| (R)-TRIP-PA | Allylboronic acid pinacol ester | Aromatic, α,β-Unsaturated, Aliphatic Aldehydes | 80-99% | 80-98% nih.gov |

| Chiral 3,3'-Diaryl-BINOL | Allylboronates | Acylimines (for homoallylic amines) | 75-94% | 90-99% nih.gov |

Organocatalytic Approaches to Enantiomerically Enriched Alkenols

Organocatalysis offers a metal-free alternative for asymmetric synthesis, relying on small organic molecules to catalyze transformations. This approach avoids issues of metal toxicity and sensitivity, often allowing for milder reaction conditions.

For the synthesis of (S)-5-hexen-3-ol, the most relevant organocatalytic strategy is the asymmetric α-allylation of propanal, which proceeds through an enamine intermediate. In this process, a chiral primary or secondary amine catalyst, such as a derivative of proline or another amino acid, condenses with propanal to form a nucleophilic chiral enamine. organic-chemistry.orgacs.org This enamine then reacts with an electrophilic allyl source, like an allyl bromide or a related species. organic-chemistry.orgacs.org

The stereoselectivity of the reaction is controlled by the chiral amine, which shields one face of the enamine, directing the incoming electrophile to the opposite side. organic-chemistry.org This method has been successfully applied to the α-allylation of α-branched aldehydes to create chiral quaternary carbon centers with high enantioselectivity. acs.org While the direct allylation of a simple linear aldehyde like propanal is fundamental, the principles of enamine catalysis are well-established and demonstrate a viable, metal-free route to the target homoallylic alcohol. acs.org Some advanced systems combine enamine catalysis with transition metal catalysis to achieve novel reactivity and high selectivity. acs.orgacs.orgnih.gov

Table 4: Organocatalytic Asymmetric α-Allylation of Aldehydes Data is representative of methodologies applicable to the synthesis of (S)-5-hexen-3-ol from propanal.

| Catalyst Type | Reagent | Reaction Type | Typical Yield | Typical ee (%) |

| Chiral Primary Amino Acid | Allyl Halides | Enamine Catalysis (α-allylation) | up to 87% | up to 96% acs.org |

| Chiral Secondary Amine | Allylsilanes | SOMO-Catalysis (Intramolecular α-allylation) | Good | High nih.gov |

| Chiral Disulfonimide | Allyltrimethylsilane | Hosomi-Sakurai Allylation of Imines | 65-84% | 82-97% nih.gov |

Hydrogen Bonding and Brønsted Acid Catalysis for Chiral Induction

The asymmetric synthesis of homoallylic alcohols, such as (S)-5-hexen-3-ol, has been significantly advanced through the use of chiral Brønsted acid catalysis. This organocatalytic approach leverages hydrogen bonding as the key interaction for inducing stereoselectivity. nih.gov Chiral phosphoric acids (CPAs) are a prominent class of Brønsted acid catalysts that have proven highly effective in the enantioselective allylation and crotylation of aldehydes. nih.govacs.org

The fundamental mechanism involves the activation of an aldehyde substrate through hydrogen bonding with the chiral catalyst. nih.gov In the context of producing (S)-5-hexen-3-ol, a suitable aldehyde would be reacted with an allylboronate reagent. The chiral phosphoric acid catalyst forms a hydrogen bond with the carbonyl oxygen of the aldehyde, rendering it more electrophilic and poised for nucleophilic attack by the allylboronate. nih.govacs.org The chiral environment created by the catalyst's structure, often featuring bulky substituents on a BINOL (1,1'-bi-2-naphthol) backbone, sterically directs the approach of the nucleophile to one face of the aldehyde, thereby controlling the absolute stereochemistry of the newly formed stereocenter. nih.govnih.gov

Research has demonstrated that the structure of both the catalyst and the substrate can have profound effects on the stereochemical outcome. For instance, a study on enantiodivergent allylation showed that minor structural changes in the allylboronate reagent could switch the resulting alcohol's configuration from (R) to (S) using the same chiral acid catalyst. nih.govescholarship.org This highlights the subtle yet powerful influence of non-covalent interactions, such as C–H⋯π interactions between the substrate and catalyst, in the transition state. nih.gov The reaction's enantioselectivity is also influenced by other hydrogen bonding interactions, including those between the catalyst and the boronate reagent itself. rsc.org

This methodology is valued for its operational simplicity, the stability of the catalysts, and the high levels of enantioselectivity that can be achieved under mild conditions, making it a powerful tool for accessing enantiopure homoallylic alcohols. nih.govacs.org

Table 1: Examples of Chiral Brønsted Acid-Catalyzed Asymmetric Allylation

| Catalyst Type | Substrate | Reagent | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Chiral Phosphoric Acid (S)-A₂ | Various Aldehydes | β-2-propenyl substituted allylboronate | S | High | nih.gov |

| Chiral Phosphoric Acid (R)-TRIP-PA | Benzaldehyde | (E)-crotyl boronate | anti-isomer | >99% | nih.gov |

| Chiral Phosphoric Acid (R)-TRIP-PA | Benzaldehyde | (Z)-crotyl boronate | syn-isomer | 94% | nih.gov |

| Chiral Phosphoramide | Sterically Hindered Aldehydes | Allyl boronic acid pinacol ester | Not Specified | High | rsc.org |

Chemoenzymatic and Biocatalytic Pathways for (S)-5-Hexen-3-ol Production

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis for producing enantiopure compounds like (S)-5-Hexen-3-ol. These methods utilize isolated enzymes or whole microbial cells to catalyze stereospecific transformations.

Enzyme-Catalyzed Enantioselective Synthesis of (S)-5-Hexen-3-ol and Related Hexenols

Isolated enzymes, particularly oxidoreductases (like alcohol dehydrogenases) and hydrolases (like lipases), are widely employed for the asymmetric synthesis of chiral alcohols. unipd.itmdpi-res.com

One primary method is the enantioselective reduction of a prochiral ketone. To produce (S)-5-Hexen-3-ol, the corresponding ketone, 5-hexen-3-one, would be reduced using an alcohol dehydrogenase (ADH). ADHs, often requiring a nicotinamide (B372718) cofactor (NADH or NADPH), can deliver a hydride to a specific face of the carbonyl group, leading to the formation of a single enantiomer of the alcohol. nih.govsemanticscholar.org The stereochemical outcome depends on the specific enzyme used; some ADHs produce the (S)-alcohol while others yield the (R)-enantiomer. semanticscholar.org To make the process economically viable, cofactor regeneration systems are typically employed, often using a second enzyme like glucose dehydrogenase (GDH) or by using a sacrificial alcohol like isopropanol. nih.gov

Another common strategy is the kinetic resolution of a racemic mixture of 5-hexen-3-ol using a lipase (B570770). unipd.itmdpi.com In this process, the enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) in the racemic mixture, leaving the other enantiomer (the desired (S)-5-Hexen-3-ol) unreacted. The resulting acylated product (an ester) can then be easily separated from the unreacted alcohol. Lipases from organisms like Pseudomonas cepacia or Candida antarctica are frequently used for their high enantioselectivity and stability in organic solvents. unipd.it The efficiency of this method is limited to a theoretical maximum yield of 50% for the desired enantiomer.

Dynamic Kinetic Resolution Strategies for Racemic Mixtures

To overcome the 50% yield limitation of classical kinetic resolution, dynamic kinetic resolution (DKR) is employed. wikipedia.orgprinceton.edu DKR combines the enantioselective enzymatic reaction with in-situ racemization of the slower-reacting enantiomer. mdpi.com This continuous conversion of the unwanted enantiomer into the desired one allows for a theoretical yield of up to 100% of a single, enantiopure product. wikipedia.org

For the synthesis of (S)-5-Hexen-3-ol, a DKR process would involve the lipase-catalyzed acylation of the racemic alcohol, as described above. Simultaneously, a metal-based racemization catalyst is added to the reaction mixture. Ruthenium complexes are particularly effective for racemizing secondary alcohols under mild conditions. acs.orgresearchgate.net As the lipase selectively acylates the (R)-enantiomer, the remaining (S)-enantiomer would begin to accumulate. The ruthenium catalyst then facilitates the racemization of this remaining (S)-5-hexen-3-ol back to a racemic mixture, continually replenishing the (R)-substrate for the enzyme. This cycle continues until the entire racemic starting material is converted into the single, acylated (R)-enantiomer. A final hydrolysis step would then yield the enantiopure (R)-alcohol. To obtain the (S)-enantiomer, one might seek an enzyme that preferentially acylates the (S)-form or use a different enzymatic reaction. Alternatively, if an ADH is used for a reductive DKR of 5-hexen-3-one, the racemization catalyst would act on the alcohol product, allowing the enzyme to selectively produce the desired (S)-enantiomer.

Microbial Transformations in the Stereoselective Production of Alkenols

Instead of using isolated enzymes, whole microbial cells such as bacteria and yeast can serve as efficient biocatalysts. mdpi.com These microorganisms possess a wide array of enzymes that can perform complex chemical transformations with high stereoselectivity. nih.gov The production of (S)-5-Hexen-3-ol can be achieved through the microbial reduction of 5-hexen-3-one. Various yeast strains, for example, are known to contain ADHs that can reduce ketones to chiral alcohols. mdpi.com

Chiral Auxiliary and Chiral Pool Strategies for (S)-5-Hexen-3-ol

Utilization of Naturally Derived Chiral Precursors in Synthesis

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure compounds provided by nature, such as amino acids, sugars, terpenes, and hydroxy acids. wikipedia.org Chiral pool synthesis leverages these readily available starting materials to build more complex chiral molecules, preserving the original stereochemistry. wikipedia.orgyoutube.com

To synthesize (S)-5-Hexen-3-ol via this strategy, a suitable precursor would be selected from the chiral pool. The precursor must possess a stereocenter with the correct (or invertible) configuration that can be elaborated into the target structure. For example, a potential starting material could be an enantiopure amino acid like (S)-alanine or a hydroxy acid like (S)-lactic acid. The synthesis would involve a sequence of chemical reactions to modify the functional groups of the natural precursor and extend the carbon chain to match the structure of (S)-5-Hexen-3-ol.

An alternative but related approach is the use of a chiral auxiliary. A chiral auxiliary is an enantiopure compound that is temporarily attached to an achiral substrate to direct the stereochemical course of a subsequent reaction. sigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. For instance, an achiral aldehyde could be reacted with a chiral auxiliary, such as one derived from ephedrine (B3423809) or an oxazolidinone, to form a chiral intermediate. The subsequent addition of an allyl group would be directed by the auxiliary to produce the desired (S)-configuration at the alcohol center. Finally, cleavage of the auxiliary would release the enantiomerically enriched (S)-5-Hexen-3-ol. sigmaaldrich.com

Design and Application of External Chiral Auxiliaries in Alkylation and Addition Reactions

The use of external chiral auxiliaries is a powerful and frequently employed strategy in stereoselective synthesis. wikipedia.orgnumberanalytics.com A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction, after which it is removed to reveal the desired enantiomerically enriched product. wikipedia.org This method relies on the auxiliary's inherent chirality to create a diastereomeric intermediate that exhibits facial selectivity, guiding the approach of a reagent from the less sterically hindered direction. wikipedia.orgwilliams.edu

Prominent among these are the oxazolidinone auxiliaries, often referred to as Evans auxiliaries. wikipedia.org These are typically prepared from readily available chiral amino alcohols. williams.edu The synthesis sequence involves the acylation of the chiral auxiliary, for instance, with a carboxylic acid derivative, to form an N-acyl oxazolidinone. williams.edu Deprotonation of this imide with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazane (B44280) (NaHMDS) generates a stable Z-enolate. williams.eduharvard.edu The bulky substituent on the chiral auxiliary (e.g., a benzyl (B1604629) or isopropyl group) effectively blocks one face of the enolate, forcing an incoming electrophile, such as an alkyl halide, to attack from the opposite face. wikipedia.orgwilliams.edu

For a structure related to (S)-5-Hexen-3-ol, the key step would be the alkylation of an acylated auxiliary with an allyl halide. For example, the propionyl-substituted oxazolidinone can be alkylated with allyl iodide. This reaction proceeds with high diastereoselectivity, favoring the product where the allyl group is introduced anti to the auxiliary's directing group. williams.edu After the stereocenter is set, the auxiliary is cleaved, often through hydrolysis with reagents like alkaline hydrogen peroxide, to yield the chiral carboxylic acid. williams.edu This acid can then be reduced to the corresponding primary alcohol, or other functional group manipulations can be performed to arrive at the target molecule.

The effectiveness of this method is demonstrated by the high degree of stereocontrol achieved in the alkylation step.

Table 1: Diastereoselective Alkylation Using an Evans Chiral Auxiliary

| Chiral Auxiliary | Acyl Group | Electrophile | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Propionyl | Allyl Iodide | >95:5 |

This interactive table summarizes the high diastereoselectivity achieved in the alkylation of Evans-type chiral auxiliaries with allyl halides, a key step in a potential synthesis of a precursor to (S)-5-Hexen-3-ol.

Diastereoselective Synthetic Routes to Access (S)-5-Hexen-3-ol

Diastereoselective synthesis aims to produce a specific diastereomer from a substrate, which can be achieved by controlling the reaction conditions or the nature of the reactants. iupac.org

Substrate-Controlled Diastereoselection in Addition Reactions

In substrate-controlled reactions, an existing chiral center within the substrate molecule dictates the stereochemical outcome of a new stereocenter being formed. The inherent stereochemistry of the starting material directs the approach of the incoming reagent. For the synthesis of a homoallylic alcohol like (S)-5-Hexen-3-ol, this would typically involve the addition of a nucleophile to a chiral aldehyde or ketone where a nearby stereocenter influences the trajectory of the addition to the carbonyl group.

For instance, a chiral aldehyde containing a stereocenter at the α- or β-position can be reacted with an allyl-metal reagent. According to Cram's rule or the Felkin-Ahn model, the nucleophile will preferentially attack the carbonyl carbon from the less hindered face, as determined by the conformation of the substrate around the bond between the carbonyl carbon and the adjacent stereocenter. The successful application of this strategy requires a suitable chiral starting material that already contains the necessary stereochemical information.

Reagent-Controlled Diastereoselection (e.g., Chiral Boron Reagents)

Reagent-controlled diastereoselection offers a more versatile approach where a chiral reagent is used to induce asymmetry in a prochiral substrate. Chiral boron reagents are particularly effective for the asymmetric allylboration of aldehydes to produce chiral homoallylic alcohols. york.ac.uksoci.org A widely used reagent is B-allyldiisopinocampheylborane (Ipc₂B-allyl), which is prepared from α-pinene, available in both enantiomeric forms. york.ac.uk

The reaction proceeds through a highly organized, six-membered cyclic transition state (a Zimmerman-Traxler model). The steric bulk of the isopinocampheyl groups on the boron atom effectively differentiates the two faces of the aldehyde's carbonyl group, forcing the allyl group to add to one face with high selectivity. To synthesize (S)-5-Hexen-3-ol, one would react propanal with the appropriate enantiomer of B-allyldiisopinocampheylborane. The choice of (+)- or (-)-α-pinene as the chiral source for the reagent determines whether the (R) or (S) product is formed. york.ac.uk This method is notable for its high enantioselectivity across a range of aldehydes. york.ac.uk

The reaction has also been tested with ketones, though often with lower enantioselectivity. For example, the reaction of B-allyldiisopinocampheylborane with 3-butyn-2-one (B73955) yielded the corresponding tertiary alcohol with a promising 75% enantiomeric excess (ee). york.ac.uk

Table 2: Asymmetric Allylboration with B-allyldiisopinocampheylborane (Ipc₂BCH₂CH=CH₂) york.ac.uk

| Carbonyl Compound | Product | Enantiomeric Excess (ee) |

|---|---|---|

| Acetaldehyde | (S)-4-Penten-2-ol | 96% |

| Propanal | (S)-5-Hexen-3-ol | 93% |

| 2-Butanone | 3-Methyl-5-hexen-3-ol | 50% |

This interactive table presents the enantiomeric excess achieved for various homoallylic alcohols synthesized via the asymmetric allylboration of corresponding aldehydes and ketones, highlighting the method's efficacy for producing (S)-5-Hexen-3-ol.

Advanced Grignard and Organometallic Reactions with Stereocontrol for (S)-5-Hexen-3-ol

Grignard and other organometallic reagents are fundamental in C-C bond formation. Advanced methods have been developed to exert stereocontrol over their addition and alkylation reactions. researchgate.net

Stereoselective Carbonyl Additions to Unsaturated Ketones

The synthesis of (S)-5-Hexen-3-ol involves the addition of an ethyl group and an allyl group to a central carbon. This can be envisioned as the addition of an ethylmagnesium halide to 1-hexen-3-one (B150981) or the addition of an allylmagnesium halide to 3-pentanone. To achieve stereoselectivity in such additions to prochiral ketones, a chiral ligand or catalyst is required to differentiate the enantiotopic faces of the carbonyl.

For example, the enantioselective addition of Grignard reagents to enones can be catalyzed by copper complexes bearing chiral diphosphine ligands, such as JosiPhos. organic-chemistry.org While many of these systems are optimized for 1,4-conjugate addition, modifications can favor 1,2-addition. An alternative strategy involves the enantioselective addition of dialkylzinc reagents, catalyzed by chiral amino alcohols, which can provide secondary alcohols with high enantiomeric excess. researchgate.net A relevant transformation would be the addition of diethylzinc (B1219324) to acrolein dimer precursors or the allylation of propanal using a chiral catalyst system.

Allylic Alkylation and Rearrangements with Chiral Induction

Asymmetric allylic alkylation (AAA) is a powerful, well-established method for constructing stereocenters, typically catalyzed by transition metal complexes, most notably palladium. organic-chemistry.orgcaltech.edu In a typical palladium-catalyzed AAA, a Pd(0) complex coordinates to the double bond of an allylic substrate (e.g., an allylic acetate (B1210297) or carbonate), leading to oxidative addition and the formation of a π-allyl-Pd(II) intermediate. caltech.edu A chiral ligand, such as those from the PHOX (phosphinooxazoline) or BINAP families, bound to the palladium center creates a chiral environment around the π-allyl complex. caltech.edunih.gov This chiral environment directs the attack of a nucleophile to one of the two ends of the allyl system, resulting in an enantiomerically enriched product. caltech.edu

A potential route to a precursor for (S)-5-Hexen-3-ol could involve the palladium-catalyzed decarboxylative allylic alkylation of an enol carbonate derived from a ketone. caltech.edu This strategy allows for the formation of trisubstituted chiral centers adjacent to a carbonyl group, which can then be further manipulated. caltech.edu Iridium-based catalysts have also emerged as highly effective for asymmetric allylic substitutions, often providing access to branched products with high regioselectivity and enantioselectivity. nih.gov

Table 3: Representative Examples of Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) caltech.edu

| Substrate (Enol Carbonate) | Catalyst System (Metal/Ligand) | Product ee |

|---|---|---|

| Cyclohexanone-derived | Pd₂(dba)₃ / (S)-t-BuPHOX | 92% |

| Tetralone-derived | Pd₂(dba)₃ / (S)-(CF₃)₃-t-BuPHOX | 99% |

This interactive table showcases the high enantioselectivity achievable in modern Palladium-catalyzed Asymmetric Allylic Alkylation reactions for creating chiral centers alpha to a ketone.

Elucidation of Reaction Mechanisms and Kinetic Profiles of S 5 Hexen 3 Ol Transformations

Mechanistic Studies of Rearrangement Reactions Involving the Allylic Alcohol Moiety

The allylic alcohol system in (S)-5-Hexen-3-ol is susceptible to rearrangements, which can be broadly categorized into pericyclic and allylic rearrangements.

While (S)-5-Hexen-3-ol itself is not a direct substrate for the classic Oxy-Cope rearrangement (which typically requires a 1,5-dien-3-ol), it can participate in or be a precursor to other sigmatropic rearrangements. Sigmatropic rearrangements are a class of pericyclic reactions involving the migration of a sigma bond across a pi system, often proceeding through a cyclic transition state libretexts.orgredalyc.org. For allylic alcohols, reactions like the Overman rearrangement, a nih.govnih.gov-sigmatropic rearrangement of allylic trichloroacetimidates derived from allylic alcohols, are well-documented and proceed through a chair-like transition state, often with high stereoselectivity nrochemistry.com. The general principle of sigmatropic rearrangements involves the concerted movement of electrons and atoms, leading to a rearranged product. The stereoelectronic effects, such as the alignment of orbitals, play a crucial role in determining the favored pathway and stereochemical outcome researchgate.net.

In the context of halogenated hexenols, allylic rearrangements can occur via several mechanisms, notably SN2' (or SN2-prime) reactions. In an SN2' reaction, a nucleophile attacks the gamma-carbon (C5 in this case) of the allylic system, leading to the displacement of a leaving group at the allylic position (C3 if a halide were present there) and a concomitant shift of the double bond. This process results in allylic transposition youtube.comstackexchange.commasterorganicchemistry.com. If a leaving group were present at C3, activation of the hydroxyl group (e.g., by protonation or conversion to a tosylate) could facilitate allylic rearrangements mdpi.com. The presence of a halide substituent on the allylic system can significantly influence the reaction pathway, potentially favoring SN1' or SN2' mechanisms depending on the structure and reaction conditions. For instance, allylic halides are known to be highly reactive in SN2 reactions due to the stabilization of the transition state by hyperconjugation with the conjugated pi bond libretexts.org.

Nucleophilic and Electrophilic Pathways at the Chiral Center and Alkene Moiety

(S)-5-Hexen-3-ol can undergo reactions involving both its chiral alcohol center and its alkene moiety, influenced by stereoelectronic factors.

Stereoelectronic effects are critical in dictating the selectivity of reactions involving (S)-5-Hexen-3-ol. These effects arise from the spatial arrangement of electrons and orbitals, influencing the preferred orientation of reactants and the stability of transition states researchgate.netwikipedia.orgacs.orgacs.org. For unsaturated alcohols, the interaction between the pi system of the alkene and the lone pairs on the oxygen atom of the hydroxyl group, as well as the stereochemistry at the chiral center, can direct the approach of reagents. For example, in electrophilic additions to the alkene, stereoelectronic effects can influence the regioselectivity and diastereoselectivity by favoring certain transition state geometries that minimize steric hindrance or maximize orbital overlap wikipedia.orguoc.gr. The chiral center at C3 can also influence the stereochemical outcome of reactions occurring at or near the alkene, or when the hydroxyl group itself is transformed and participates in a reaction.

The presence of both a hydroxyl group and an alkene within the same molecule allows for intramolecular cyclization reactions, often catalyzed by acids or transition metals nih.govbeilstein-journals.orgresearchgate.netpearson.comacademie-sciences.frmdpi.com. Acid-catalyzed cyclization of unsaturated alcohols typically involves protonation of the alkene, followed by intramolecular nucleophilic attack by the hydroxyl group to form a cyclic ether. For (S)-5-Hexen-3-ol, this would likely lead to the formation of a five-membered ring (a substituted tetrahydrofuran) or a six-membered ring (a substituted dihydropyran), depending on which carbon of the alkene the hydroxyl oxygen attacks. The stereochemistry at C3 plays a direct role in determining the stereochemical outcome of the cyclization. For instance, the orientation of the hydroxyl group relative to the alkene can dictate the facial selectivity of the cyclization process, leading to specific diastereomers of the resulting cyclic product nih.govresearchgate.netmdpi.comresearchgate.net. Studies on similar unsaturated alcohols have shown that these cyclizations can proceed with high stereoselectivity, often favoring thermodynamically more stable products or following Baldwin's rules for ring closure academie-sciences.frmdpi.com.

Kinetic Investigations of (S)-5-Hexen-3-ol Reactivity

Kinetic studies are essential for understanding the rates of reactions involving (S)-5-Hexen-3-ol and for corroborating proposed reaction mechanisms. These investigations typically involve monitoring the consumption of reactants or the formation of products over time under controlled conditions.

For allylic alcohols, kinetic studies can reveal insights into rate-determining steps, activation energies, and the influence of various factors such as solvent, temperature, and catalyst concentration. For example, studies on the kinetic resolution of racemic allylic alcohols via asymmetric hydrogenation or other catalytic processes have demonstrated significant differences in reaction rates between enantiomers, quantified by selectivity factors (s) nih.govrsc.orgresearchgate.netrsc.org. These studies often involve detailed mechanistic proposals supported by computational analysis.

While specific kinetic data for (S)-5-Hexen-3-ol in all its potential reactions are not universally cataloged in readily accessible formats, general trends for allylic alcohol transformations can be inferred. For instance, the rate of reactions involving the alkene moiety, such as additions or cyclizations, will be influenced by the electron density of the double bond and steric factors. Similarly, reactions at the chiral hydroxyl center, such as nucleophilic substitution after activation, will depend on the leaving group ability and the steric environment around C3.

A hypothetical data table summarizing kinetic parameters for a representative reaction of an allylic alcohol could look like this:

Table 1: Representative Kinetic Data for an Allylic Alcohol Transformation

| Reaction Type | Substrate Example | Catalyst/Conditions | Rate Constant (k) [units] | Activation Energy (Ea) [kJ/mol] | Selectivity Factor (s) | Reference (Illustrative) |

| Asymmetric Hydrogenation | Racemic Allylic Alcohol | Ir-N,P catalyst, H₂, Solvent, Temp. | Varies | Varies | Up to 211 | rsc.org |

| Kinetic Resolution | Racemic Allylic Alcohol | Chiral Bisphosphoric Acid / Ag₂CO₃, Solvent, Temp. | Varies | Varies | Extremely High | rsc.org |

| OH Radical Reaction | (E)-3-hexen-1-ol | OH radicals, 298 K, 1 atm | (3.05 ± 0.59) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | N/A | N/A | mdpi.com |

Note: The specific values in this table are illustrative and based on general findings for allylic alcohol reactions. Direct kinetic data for (S)-5-Hexen-3-ol in all these specific reaction types would require targeted experimental studies.

The kinetic profiles provide quantitative measures of reaction efficiency and can elucidate rate-determining steps, offering crucial support for proposed mechanistic pathways.

Compound List

(S)-5-Hexen-3-ol

Rate Coefficients for Atmospheric Degradation Pathways (e.g., OH Radical Reactions)

The atmospheric degradation of volatile organic compounds (VOCs) is significantly influenced by their reactions with hydroxyl (OH) radicals, which are considered the primary oxidants in the troposphere. Research has investigated the kinetics of OH radical reactions with various unsaturated alcohols to understand their atmospheric fate and lifetimes. For instance, studies on related hexenols have provided rate coefficients at standard atmospheric conditions. The reaction of (E)-3-hexen-1-ol with OH radicals has a reported rate coefficient of approximately (1.1 ± 0.2) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 K conicet.gov.ar. Similarly, (Z)-2-hexen-1-ol exhibits a rate coefficient of (1.1 ± 0.4) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ for its reaction with OH radicals conicet.gov.ar. These kinetic data are crucial for estimating the atmospheric lifetimes of these compounds, which are often on the order of hours, indicating their potential for atmospheric transport and participation in photochemical processes conicet.gov.arnih.gov.

However, specific experimental data detailing the rate coefficient for the OH radical reaction with (S)-5-Hexen-3-ol was not found in the retrieved literature. Without direct experimental measurements, a precise kinetic profile for its atmospheric degradation via OH radical reactions cannot be established, and consequently, a data table with specific findings for this pathway for (S)-5-Hexen-3-ol cannot be provided.

Kinetic Isotope Effects in Key Steps of Synthetic Reactions

Kinetic Isotope Effects (KIEs) are powerful tools used to elucidate reaction mechanisms by revealing information about the transition state, particularly concerning bond-breaking events. KIEs arise from the differences in vibrational frequencies between isotopically substituted molecules, which affect the zero-point energy and, consequently, reaction rates princeton.eduepfl.ch. Primary KIEs are observed when the bond involving the isotopically substituted atom is broken in the rate-determining step, while secondary KIEs occur when isotopic substitution is at a position adjacent to the bond-breaking site, often reflecting changes in hybridization or hyperconjugation princeton.eduepfl.chlibretexts.org.

While general principles and applications of KIEs in organic synthesis are well-documented, specific research detailing the application of KIEs to the synthetic pathways of (S)-5-Hexen-3-ol was not identified in the reviewed literature. For example, studies on olefinic C-H functionalization have utilized KIE experiments to probe C-H activation steps nih.gov. However, direct experimental KIE data or mechanistic studies specifically focused on the synthesis of (S)-5-Hexen-3-ol are lacking in the provided search results. Therefore, detailed research findings and a data table illustrating KIEs in the synthesis of (S)-5-Hexen-3-ol cannot be generated.

Chemoenzymatic Reaction Kinetics and Optimization

Chemoenzymatic strategies, which combine chemical and enzymatic catalysis, offer efficient routes to chiral molecules, including alcohols. Dynamic Kinetic Resolution (DKR) is a prominent chemoenzymatic approach that involves both the enzymatic resolution of a racemic substrate and its simultaneous racemization, leading to high yields of enantiomerically pure products acs.orgacs.org. Research has explored the kinetics and optimization of such processes for various alcohols. For instance, studies on related compounds like 5-hexen-2-ol (B1606890) have investigated its chemoenzymatic dynamic kinetic resolution, noting that substrates with distant olefin groups, such as homoallylic alcohols, can exhibit slower racemization rates with certain ruthenium catalysts, potentially requiring higher reaction temperatures for effective DKR acs.orgdiva-portal.org.

However, specific kinetic data or optimization studies focusing on chemoenzymatic reactions of (S)-5-Hexen-3-ol were not found in the retrieved literature. While general enzymatic reaction kinetics principles, such as Michaelis-Menten kinetics, describe enzyme-substrate interactions and reaction rates wikipedia.org, and studies on related unsaturated alcohols exist, direct experimental kinetic profiles or optimization parameters for chemoenzymatic transformations of (S)-5-Hexen-3-ol are absent. Consequently, detailed research findings and a data table for the chemoenzymatic kinetics and optimization of (S)-5-Hexen-3-ol cannot be provided.

Advanced Spectroscopic and Chiroptical Characterization for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, various NMR experiments can map out the carbon skeleton and the precise environment of each proton, which is fundamental to assigning stereochemistry.

One-dimensional NMR provides fundamental information about the chemical environment and connectivity of atoms in (S)-5-Hexen-3-ol.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J). The proton attached to the chiral center (H3) is expected to appear as a multiplet due to coupling with the adjacent methylene (C4) and ethyl (C2) groups. The terminal vinyl protons (H6) exhibit characteristic shifts in the olefinic region (typically δ 5-6 ppm) with distinct coupling patterns (geminal, cis, and trans).

The ¹³C NMR spectrum indicates the number of unique carbon atoms. The carbon bearing the hydroxyl group (C3) is a key signal, typically found in the δ 65-75 ppm range. The sp² carbons of the double bond (C5 and C6) are observed further downfield.

Table 1: Predicted ¹H NMR Data for (S)-5-Hexen-3-ol

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) | Coupling Constants (J, Hz) (Predicted) |

|---|---|---|---|

| H1 | ~0.9 | Triplet (t) | ~7.5 |

| H2 | ~1.5 | Quintet (quin) | ~7.5 |

| H3 | ~3.6 | Multiplet (m) | - |

| H4 | ~2.2 | Multiplet (m) | - |

| H5 | ~5.8 | Multiplet (m) | - |

| H6a | ~5.1 | Doublet of triplets (dt) | J ≈ 10.2 (cis), 1.5 (gem) |

| H6b | ~5.2 | Doublet of triplets (dt) | J ≈ 17.1 (trans), 1.5 (gem) |

Table 2: Predicted ¹³C NMR Data for (S)-5-Hexen-3-ol

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

|---|---|

| C1 | ~10 |

| C2 | ~30 |

| C3 | ~72 |

| C4 | ~42 |

| C5 | ~135 |

Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings, confirming the connectivity of the entire spin system. sdsu.edu For (S)-5-Hexen-3-ol, COSY would show cross-peaks between H1 and H2, H2 and H3, H3 and H4, and H4 and H5, unequivocally establishing the linear chain from the ethyl group to the vinyl group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached. youtube.com It allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton signal. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. While more critical for rigid cyclic systems, in a flexible acyclic molecule like (S)-5-Hexen-3-ol, NOESY can still provide conformational information and help confirm through-space proximities consistent with the proposed structure. researchgate.net

To determine the enantiomeric purity or enantiomeric excess (ee) of a sample of 5-Hexen-3-ol, chiral NMR shift reagents are employed. researchgate.net These are typically paramagnetic lanthanide complexes with chiral ligands, such as Tris[3-(heptafluoropropyl-hydroxymethylene)-d-camphorato] europium(III) (Eu(hfc)₃). chemistnotes.com

The chiral shift reagent forms a transient, diastereomeric complex with each enantiomer of the alcohol. chemistnotes.com Since diastereomers have different physical properties, the protons of the (S)-enantiomer complex and the (R)-enantiomer complex experience slightly different magnetic environments. libretexts.org This breaks the magnetic equivalence of the enantiomers, resulting in the separation of their signals in the ¹H NMR spectrum. fiveable.me By integrating the distinct signals corresponding to the (S) and (R) enantiomers, the ratio of the two can be calculated, thus providing a precise measurement of the enantiomeric excess. bham.ac.uk

Mass Spectrometry Techniques for Structural and Isomeric Differentiation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, serving as a complementary technique to NMR for structural confirmation.

GC-MS is a powerful hyphenated technique used for separating and identifying volatile compounds. mdpi.com In the analysis of (S)-5-Hexen-3-ol, the gas chromatograph first separates the compound from the reaction mixture or solvent, with the compound exhibiting a characteristic retention time.

Upon entering the mass spectrometer, the molecule is ionized, typically by electron impact (EI), which causes it to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. Key fragmentation pathways for 5-Hexen-3-ol would likely include:

Loss of water (H₂O): A common fragmentation for alcohols, leading to a peak at m/z 82 (M-18).

Alpha-cleavage: Breakage of the C-C bonds adjacent to the oxygen atom. This could involve the loss of an ethyl radical (•CH₂CH₃) to give a fragment at m/z 71, or the loss of an allyl radical (•CH₂CH=CH₂) to give a fragment at m/z 59.

Loss of an ethylene molecule via a McLafferty rearrangement, if applicable.

The fragmentation pattern helps to confirm the presence of the hexenol structure and can be compared against spectral libraries for identification. nist.gov

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places. thermofisher.com This precision allows for the determination of a molecule's elemental composition. thermofisher.com

For 5-Hexen-3-ol, the molecular formula is C₆H₁₂O. The calculated monoisotopic mass for this formula is 100.088815 Da. nih.gov HRMS can measure the mass of the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) and compare it to the theoretical value. If the experimentally measured mass matches the theoretical mass within a very small error margin (e.g., <5 ppm), it provides unambiguous confirmation of the molecular formula C₆H₁₂O, distinguishing it from other potential formulas with the same nominal mass of 100. thermofisher.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy is a powerful analytical tool for identifying functional groups and elucidating the structural details of molecules. By probing the vibrational modes of chemical bonds, both infrared (IR) and Raman spectroscopy provide a molecular fingerprint, offering insights into functional groups and conformational arrangements. For a chiral molecule like (S)-5-Hexen-3-ol, these techniques confirm the presence of its key structural features: a secondary alcohol and a terminal alkene.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. The FTIR spectrum of (S)-5-Hexen-3-ol is defined by the vibrations of its hydroxyl (-OH), carbon-carbon double bond (C=C), and various carbon-hydrogen (C-H) and carbon-oxygen (C-O) bonds.

Key characteristic absorption bands expected for (S)-5-Hexen-3-ol include:

O-H Stretching: A prominent, strong, and broad absorption band is typically observed in the region of 3350 ± 50 cm⁻¹. spectroscopyonline.comspectroscopyonline.com The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. libretexts.org

C-H Stretching: The spectrum shows distinct C-H stretching vibrations. The sp²-hybridized carbons of the vinyl group (=C-H) give rise to sharp peaks between 3100 and 3000 cm⁻¹. spectroscopyonline.com In contrast, the sp³-hybridized carbons of the alkyl chain (C-H) produce strong absorptions just below 3000 cm⁻¹. libretexts.orgspectroscopyonline.com

C=C Stretching: The stretching vibration of the carbon-carbon double bond of the terminal alkene group typically appears as a medium-intensity peak in the 1680 to 1630 cm⁻¹ range. spectroscopyonline.com

C-O Stretching: The C-O single bond stretch is a crucial diagnostic peak. For secondary alcohols like 5-Hexen-3-ol, this vibration results in a strong absorption band between 1150 and 1075 cm⁻¹. spectroscopyonline.comquimicaorganica.org The position of this peak helps distinguish secondary alcohols from primary (1075-1000 cm⁻¹) and tertiary (1210-1100 cm⁻¹) alcohols. spectroscopyonline.comquimicaorganica.org

-OH Bending: The hydroxyl group also exhibits bending vibrations. An in-plane bend is typically found around 1350 ± 50 cm⁻¹, while a broad out-of-plane "wag" appears at approximately 650 ± 50 cm⁻¹. spectroscopyonline.comspectroscopyonline.com

=C-H Bending: The out-of-plane bending (wagging) of the hydrogens on the terminal double bond produces a strong, characteristic peak in the 1000 to 600 cm⁻¹ region. spectroscopyonline.com

Table 1: Expected FTIR Absorption Bands for (S)-5-Hexen-3-ol

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Secondary Alcohol | 3400 - 3300 | Strong, Broad |

| =C-H Stretch | Alkene | 3100 - 3000 | Medium, Sharp |

| C-H Stretch | Alkane | < 3000 | Strong |

| C=C Stretch | Alkene | 1680 - 1630 | Medium |

| -OH In-Plane Bend | Secondary Alcohol | 1400 - 1300 | Medium |

| C-O Stretch | Secondary Alcohol | 1150 - 1075 | Strong |

| =C-H Out-of-Plane Bend | Alkene | 1000 - 600 | Strong |

| -OH Out-of-Plane Bend | Secondary Alcohol | ~650 | Medium, Broad |

Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that serves as a valuable complement to FTIR. It measures the inelastic scattering of monochromatic light, providing information about a molecule's vibrational modes. While FTIR is based on the change in dipole moment during a vibration, Raman activity depends on the change in polarizability. Consequently, symmetric vibrations and bonds involving non-polar character, which are often weak in FTIR, can produce strong signals in a Raman spectrum.

For (S)-5-Hexen-3-ol, Raman spectroscopy is particularly effective for analyzing the carbon-carbon double bond.

C=C Stretching: The C=C stretching vibration, found between 1680 and 1630 cm⁻¹, typically gives a strong and easily identifiable peak in the Raman spectrum of alkenes. researchgate.netlibretexts.org This is because the polarizability of the double bond changes significantly as it stretches and contracts.

Skeletal Vibrations: The carbon backbone of the molecule gives rise to a series of bands in the lower frequency "fingerprint" region, providing further structural information.

C-H Stretching: Both alkyl and alkenyl C-H stretching vibrations are also visible in the Raman spectrum, complementing the data obtained from FTIR.

Surface-Enhanced Raman Spectroscopy (SERS) is an advanced technique that can be used to dramatically increase the intensity of Raman signals. For unsaturated molecules like 5-Hexen-3-ol, adsorption onto a nanostructured metal surface (typically silver or gold) can lead to a significant enhancement of the vibrational modes associated with the C=C bond, attributed to bonding interactions with the surface. acs.orgdtic.mil

Table 2: Expected Raman Shifts for (S)-5-Hexen-3-ol

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Relative Intensity |

| =C-H Stretch | Alkene | 3100 - 3000 | Medium |

| C-H Stretch | Alkane | ~2900 | Strong |

| C=C Stretch | Alkene | 1680 - 1630 | Strong |

| C-C Skeletal Modes | Alkane | 1200 - 800 | Medium-Weak |

Chiroptical Spectroscopy for Absolute Configuration Assignment

Chiroptical spectroscopy techniques are essential for studying chiral molecules, as they are sensitive to the three-dimensional arrangement of atoms in space. These methods rely on the differential interaction of chiral substances with left and right circularly polarized light, providing direct information about the molecule's stereochemistry.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are two closely related chiroptical techniques. ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org CD, on the other hand, measures the difference in absorption between left and right circularly polarized light as a function of wavelength. libretexts.org

A chiral molecule like (S)-5-Hexen-3-ol is optically active and will exhibit both ORD and CD phenomena. When the wavelength of the polarized light approaches that of an electronic absorption band of a chromophore within the chiral molecule, an anomalous ORD curve known as a "Cotton effect" is observed. libretexts.orgegyankosh.ac.in This effect is characterized by a peak and a trough in the ORD spectrum and a corresponding positive or negative band in the CD spectrum. egyankosh.ac.in

In (S)-5-Hexen-3-ol, the primary chromophore is the carbon-carbon double bond (C=C). However, the π → π* electronic transition of a simple, non-conjugated alkene occurs at wavelengths below 200 nm. libretexts.org Measuring ORD and CD spectra in this far-UV region is experimentally challenging due to the strong absorption of light by instrumentation, solvents, and the sample itself. libretexts.org

Vibrational Circular Dichroism (VCD) for Chiral Molecule Characterization

Vibrational Circular Dichroism (VCD) is a powerful technique that extends the principles of circular dichroism into the infrared region of the spectrum. wikipedia.org Instead of probing electronic transitions, VCD measures the differential absorption of left and right circularly polarized infrared radiation by the vibrational modes of a chiral molecule. nih.govbruker.com This provides a rich, three-dimensional fingerprint of the molecule's structure. wikipedia.org

VCD is exceptionally sensitive to the absolute configuration and solution-state conformation of chiral molecules. gaussian.com The key strengths of VCD for characterizing (S)-5-Hexen-3-ol are:

Absolute Configuration Determination: The absolute configuration of a chiral molecule can be unambiguously determined by comparing its experimental VCD spectrum with a spectrum predicted from ab initio or Density Functional Theory (DFT) calculations. wikipedia.orggaussian.com A match between the experimental spectrum of an enantiomer and the calculated spectrum for the (S) configuration would confirm its identity.

Enantiomeric Distinction: While the standard IR spectra of enantiomers are identical, their VCD spectra are mirror images—equal in magnitude but opposite in sign for every vibrational band. gaussian.com Therefore, VCD can easily distinguish (S)-5-Hexen-3-ol from its counterpart, (R)-5-Hexen-3-ol.

Conformational Analysis: VCD signals are highly sensitive to the molecule's conformation. For a flexible molecule like (S)-5-Hexen-3-ol, the observed VCD spectrum is a population-weighted average of the spectra of all stable conformers in solution.

Probing Supramolecular Chirality: The O-H stretching region of the VCD spectrum is a particularly sensitive probe of hydrogen-bonding networks and supramolecular chirality in chiral alcohols. nih.govnih.gov The VCD signal in this region is often determined not just by the chirality of the individual molecule but by the chiral arrangement of molecules within a hydrogen-bonded cluster. nih.gov

Table 3: Comparison of Chiroptical Spectroscopy Techniques

| Technique | Principle | Spectral Region | Information Obtained | Application to (S)-5-Hexen-3-ol |

| ORD | Variation of optical rotation with wavelength | UV-Visible | Absolute configuration, Conformational analysis | Challenging due to chromophore absorbing in the far-UV. |

| CD | Differential absorption of left and right circularly polarized light | UV-Visible | Absolute configuration, Secondary structure of biomolecules | Challenging due to chromophore absorbing in the far-UV. |

| VCD | Differential absorption of left and right circularly polarized IR light | Infrared | Absolute configuration, Conformational analysis, Supramolecular structure | Powerful tool for unambiguous assignment of absolute configuration and study of hydrogen bonding. |

Computational Chemistry and Theoretical Modeling of S 5 Hexen 3 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and properties of molecules. DFT methods allow for the accurate prediction of various molecular characteristics by solving the Schrödinger equation within the approximations of DFT.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies, CD spectra)

DFT calculations are widely used to predict spectroscopic properties that can be directly compared with experimental data, aiding in compound identification and structural elucidation.

NMR Spectroscopy: Methods such as the Gauge-Independent Atomic Orbital (GIAO) approach, often implemented within DFT frameworks, can accurately predict nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C nuclei. These predictions help in assigning spectral signals and confirming molecular structures.

Infrared (IR) Spectroscopy: DFT can also predict vibrational frequencies, corresponding to the characteristic stretching and bending modes of molecular bonds. These calculated IR spectra can aid in identifying functional groups present in (S)-5-Hexen-3-ol, such as the hydroxyl group (-OH) and the alkene (C=C) moiety.

Circular Dichroism (CD) Spectroscopy: For chiral molecules like (S)-5-Hexen-3-ol, TD-DFT (Time-Dependent Density Functional Theory) can be employed to predict electronic absorption spectra and CD spectra. CD spectroscopy is particularly sensitive to stereochemistry, and computational predictions can help in assigning the absolute configuration of the chiral center by matching calculated spectra to experimental ones.

While specific predicted spectroscopic data for (S)-5-Hexen-3-ol were not detailed in the reviewed literature, these methods are standard for characterizing such chiral alcohols.

Transition State Modeling and Energy Profile Analysis for Reaction Pathways

DFT is instrumental in mapping out reaction pathways by identifying transition states and calculating their associated activation energies. This provides critical information about reaction mechanisms, kinetics, and the energetic feasibility of different transformations involving (S)-5-Hexen-3-ol.

Mechanism Elucidation: By calculating the energies of reactants, products, intermediates, and transition states, DFT can reveal the step-by-step process of a chemical reaction. This includes identifying rate-determining steps and understanding how catalysts or reagents influence the reaction pathway.

Energy Profile Diagrams: The output of these calculations can be visualized as energy profile diagrams, illustrating the energy landscape of a reaction. For instance, computational studies on related systems have identified transition states for cyclization versus elimination reactions, providing insights into preferred reaction outcomes benchchem.com. For molecules like (S)-5-Hexen-3-ol, such analyses could clarify pathways in reactions such as oxidation, reduction, or rearrangements.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules in a time-dependent manner. By solving Newton's equations of motion for each atom, MD simulations can reveal how molecules move, flex, and interact with their environment over time longdom.orgresearchgate.net.

Conformational Landscapes: MD simulations can explore the ensemble of possible conformations that (S)-5-Hexen-3-ol can adopt in solution. This includes analyzing the flexibility of the hexene chain and the orientation of the hydroxyl group, which can significantly influence its reactivity and interactions with other molecules or surfaces. The simulations track changes in structural parameters like the Radius of Gyration and Root-Mean-Square Deviation (RMSD) to characterize these dynamic processes longdom.orgresearchgate.net.

Solvation Effects: The interaction of (S)-5-Hexen-3-ol with solvent molecules is crucial for its behavior in solution. MD simulations can explicitly model solvent molecules, providing detailed insights into solvation shells, hydrogen bonding interactions, and how the solvent environment affects the molecule's conformational preferences and dynamics. Understanding these effects is vital for predicting solubility and reaction rates in various media.

While specific MD simulation results for (S)-5-Hexen-3-ol were not found in the literature search, the general principles of MD are applicable to understanding its dynamic behavior and interactions.

Quantitative Structure-Activity Relationship (QSAR) and Reactivity Predictions in Organic Reactions

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish correlations between the chemical structure of compounds and their biological activity or chemical reactivity. By using molecular descriptors, QSAR models can predict the properties of new or untested compounds.

Molecular Descriptors: These studies often utilize a wide range of molecular descriptors, including topological, electronic, and quantum chemical parameters. Quantum chemical descriptors, such as electrophilicity (ω), ionization potential, electron affinity, and frontier orbital energies (HOMO/LUMO), derived from DFT calculations, are particularly useful for predicting reactivity ias.ac.in.

Reactivity Prediction: By building QSAR models based on known reactivity data for similar alcohols or alkenes, it is possible to predict the reactivity of (S)-5-Hexen-3-ol in various organic transformations. For example, studies on aliphatic alcohols have used descriptors like log P and quantum chemical parameters to predict toxicity ias.ac.inresearchgate.net. The performance of such QSAR models is often quantified by metrics like the cross-validation coefficient (Q²), with values typically above 0.9 indicating good predictive power ias.ac.in.

While direct QSAR studies specifically on (S)-5-Hexen-3-ol were not identified, the methodologies employed in studies on related aliphatic compounds provide a framework for predicting its reactivity based on its structural features.

Stereochemical Insights from Computational Studies (e.g., Enantioselectivity Prediction in Asymmetric Reactions)

For chiral molecules like (S)-5-Hexen-3-ol, understanding and predicting stereoselectivity in asymmetric reactions is paramount. Computational studies play a crucial role in this area by analyzing reaction transition states and non-covalent interactions.

Enantioselectivity Prediction: DFT calculations can model the transition states for enantioselective reactions, allowing for the prediction of the relative energies of diastereomeric transition states. The energy difference between these transition states directly correlates with the expected enantiomeric excess (ee) of the product. Studies on similar substrates, such as 5-hexen-1-ol, have utilized computational methods to rationalize high experimental enantioselectivities observed in catalytic asymmetric reactions nsf.govacs.orgnih.gov. These studies often highlight the importance of steric and electronic interactions between the catalyst, substrate, and ligands in determining the stereochemical outcome.

Mechanism of Stereocontrol: Computational analyses can reveal the specific steps in a catalytic cycle that are responsible for setting the stereochemistry. For example, in asymmetric aziridination reactions involving alkenes, computational studies have indicated that olefin insertion into a metal-nitrenoid intermediate is often the enantio- and rate-determining step acs.orgnih.gov. The steric interactions within the transition state of this insertion step dictate which face of the alkene is preferentially attacked, leading to the formation of a specific enantiomer.

While direct computational prediction of enantioselectivity for reactions of (S)-5-Hexen-3-ol was not detailed in the retrieved literature, the methodologies applied to similar chiral alkenols demonstrate the power of computational chemistry in dissecting and predicting stereochemical outcomes in complex catalytic processes.

Applications As Chiral Building Blocks and Precursors in Complex Chemical Synthesis

Total Synthesis of Natural Products Incorporating (S)-5-Hexen-3-ol Chirality

The defined stereochemistry of (S)-5-Hexen-3-ol makes it an invaluable starting material for the total synthesis of natural products where the transfer of this chirality is a cornerstone of the synthetic strategy.

The utility of (S)-5-Hexen-3-ol as a chiral intermediate stems from the distinct reactivity of its two functional groups. The secondary alcohol can be used for nucleophilic attack, can be oxidized to a ketone, or can direct stereoselective reactions on adjacent centers. The terminal alkene offers a handle for a wide array of transformations, including olefin metathesis, hydroboration-oxidation, epoxidation, and ozonolysis. This dual functionality allows for the stepwise and controlled elaboration of the carbon skeleton, building complexity while retaining the initial stereochemical integrity. Synthetic strategies often involve protecting the alcohol, modifying the alkene, and then further reacting the alcohol center, or vice versa, showcasing its versatility.

The structural motifs present in (S)-5-Hexen-3-ol are found in numerous biologically active natural products, particularly insect pheromones and compounds from the ginger family.

Pheromones: Many insect pheromones are chiral long-chain alcohols, acetates, or ketones. (S)-5-Hexen-3-ol serves as a precursor to such structures. For instance, the enantioselective synthesis of various insect pheromones has been achieved through the bioreduction of the corresponding ketone, 5-hexen-2-one, where (S)-5-Hexen-3-ol is the direct chiral alcohol product. This enzymatic reduction establishes the crucial stereocenter with high enantiomeric excess, which can then be elaborated into the final pheromone structure.

Gingerdiols: The pungent and bioactive compounds found in ginger, such as gingerols and gingerdiols, often contain a β-hydroxy ketone or a 1,3-diol moiety with specific stereochemistry. A stereoselective synthesis of (+)- researchgate.net-gingerdiol, a natural product from ginger, has been accomplished starting from vanillin. nih.gov The key steps in this synthesis include an allylation reaction to create a homoallylic alcohol structure similar to that in (S)-5-Hexen-3-ol. nih.gov The synthesis of (+)- researchgate.net-gingerdiol involves creating a chiral secondary alcohol, and synthetic strategies can be designed to utilize (S)-5-Hexen-3-ol as the source of this chirality, where the terminal alkene is transformed into the required alkyl side chain. The structural relationship between the starting material and the target highlights its potential as a key building block. nih.govorganic-chemistry.orgbeilstein-journals.orgnih.gov

Development of Stereoselective Access to Pharmaceutical Intermediates

The demand for enantiomerically pure drugs has driven the development of synthetic routes that employ chiral building blocks. (S)-5-Hexen-3-ol and its derivatives are valuable precursors for the stereoselective synthesis of side chains and core structures of various pharmaceuticals.

Statins, a class of cholesterol-lowering drugs, are characterized by a dihydroxy acid side chain with two key stereocenters. The synthesis of these side chains is a significant challenge in the large-scale production of drugs like atorvastatin and rosuvastatin. While not a direct precursor in all industrial syntheses, chiral molecules structurally related to (S)-5-Hexen-3-ol are crucial. For example, the biocatalytic synthesis of tert-butyl (R)-3-hydroxyl-5-hexenoate, a key intermediate for statin side chains, has been developed. nih.gov This intermediate shares the core structural and stereochemical features of (S)-5-Hexen-3-ol, differing by the oxidation state at C1 and the presence of a tert-butyl ester. The synthetic strategies employed for these intermediates, often involving stereoselective reduction of a ketone, underscore the value of the chiral 3-hydroxy-5-hexenyl scaffold provided by (S)-5-Hexen-3-ol.

| Intermediate Name | Structural Similarity to (S)-5-Hexen-3-ol | Role in Synthesis |

|---|---|---|

| tert-Butyl (R)-3-hydroxyl-5-hexenoate | Shares the chiral 3-hydroxy-5-hexene core structure. | Direct precursor to the dihydroxy acid side chain of various statins. nih.gov |

| (3R,5S)-3,5,6-trihydroxyhexanoic acid derivatives | Can be conceptually derived from the functionalization of the alkene in a 3-hydroxy-5-hexenoate scaffold. | Core structure of the statin side chain. |

Chiral five- and six-membered heterocyclic rings, such as pyrrolidines and tetrahydrofurans, are prevalent scaffolds in many pharmaceuticals. The functional groups of (S)-5-Hexen-3-ol are well-suited for conversion into these structures through intramolecular cyclization reactions. Although specific industrial applications starting from (S)-5-Hexen-3-ol are not widely documented, established synthetic methods support its potential in this area.

For instance, the terminal alkene can undergo intramolecular reactions with the hydroxyl group (or a derivative) to form substituted tetrahydrofurans. Methods like iodocyclization or oxymercuration-demercuration of the alkene, after conversion of the alcohol to a suitable nucleophile, would lead to chiral tetrahydrofuran derivatives. Similarly, converting the hydroxyl group into an amine or azide functionality would pave the way for intramolecular hydroamination or C-H amination to produce chiral substituted pyrrolidines. nih.gov The stereocenter at C-3 would directly control the stereochemistry of the newly formed heterocyclic ring.

Advanced Materials and Specialty Chemicals with Chiral Properties

The incorporation of chiral units into polymers and liquid crystals can induce unique macroscopic properties, such as helical structures and specific interactions with polarized light. Chiral molecules like (S)-5-Hexen-3-ol represent potential monomers or additives for creating such advanced materials.

While specific research detailing the use of (S)-5-Hexen-3-ol in materials science is limited, its structure offers clear potential. The terminal alkene is suitable for polymerization reactions, including Ziegler-Natta or metathesis polymerization, which could lead to chiral polymers with stereogenic centers in the side chains. Such polymers could find applications as chiral stationary phases for chromatography or as materials with unique chiroptical properties.

Furthermore, derivatives of (S)-5-Hexen-3-ol could be designed to act as chiral dopants in liquid crystal displays. beilstein-journals.orggoogle.comnih.gov By introducing a chiral molecule into an achiral nematic liquid crystal phase, a helical twist is induced, leading to a chiral nematic (cholesteric) phase, which is fundamental to the operation of many display technologies. The efficiency of a chiral dopant is related to its molecular shape and chiral structure, suggesting that appropriately modified (S)-5-Hexen-3-ol derivatives could be effective in this application.

| Material Type | Potential Role of (S)-5-Hexen-3-ol | Resulting Property |

|---|---|---|

| Chiral Polymers | As a monomer via its alkene functionality. | Creation of polymers with chiral side chains for applications in enantioselective separations. researchgate.net |

| Chiral Liquid Crystals | As a precursor to chiral dopants. | Induction of a helical twist in nematic liquid crystals for display applications. beilstein-journals.orggoogle.com |

| Chiral Stationary Phases (CSPs) | Covalently bonded to a support material (e.g., silica). | Enabling the chromatographic separation of racemic mixtures in HPLC. researchgate.nethplc.eunih.govnih.gov |

Chiral Auxiliaries and Ligands for Polymer Synthesis